5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-3-4-10(2)13(5-9)14(16)15-7-12-6-11(15)8-17-12/h3-5,11-12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVYUUKGMGELEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . Another approach involves an epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it can inhibit penicillin-binding proteins, making it useful in overcoming antibiotic resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane and related bicyclic compounds:
Table 1: Comparative Analysis of Bicyclic Morpholine Derivatives
Structural and Functional Comparisons:
Core Rigidity vs. Flexibility :
- The 2-oxa-5-azabicyclo[2.2.1]heptane core enforces a fixed chair-like conformation, unlike unbridged morpholines or piperidines. This rigidity improves binding affinity to targets like GABA receptors or malaria-associated enzymes .
- In contrast, 2,5-diazabicyclo[2.2.1]heptane derivatives (e.g., ) introduce a second nitrogen atom, altering electronic properties and hydrogen-bonding capacity, which may favor interactions with neuronal receptors .
Pyrimidinyl-substituted analogs (e.g., ) exhibit antiviral or antimalarial activity due to heteroaromatic interactions with enzymatic pockets .
Synthetic Accessibility :
- The unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane core is synthesized efficiently via green chemistry approaches (e.g., NaBH4 reduction and Pd/C hydrogenation) , whereas bulkier substituents (e.g., benzoyl groups) require multi-step functionalization .
Biological Selectivity: Bridged morpholine-proline chimeras () demonstrate improved selectivity over non-bridged morpholines in kinase inhibition, attributed to reduced conformational freedom . The target compound’s dimethylbenzoyl group may sterically hinder off-target interactions, a hypothesis supported by similar bridged morpholine derivatives in oncology .
Biological Activity
5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H15NO2
- Molecular Weight : 219.27 g/mol
- Chemical Structure : It contains a bicyclic structure with a 2-oxa and a 5-azabicyclo framework, which contributes to its unique biological properties.
The biological activity of this compound primarily involves interactions with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can be essential for protecting cells from oxidative stress.
Antimicrobial Effects
Studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains, suggesting its potential as an antimicrobial agent.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound significantly scavenged free radicals, demonstrating its potential for use in formulations aimed at oxidative stress-related conditions.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 ± 3 |
| ABTS | 30 ± 4 |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 70 |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : Preliminary cytotoxicity assays indicate that while the compound shows promise in inhibiting tumor cell lines, further research is needed to determine selectivity and safety.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective effects in models of neurodegeneration, showing potential in reducing neuronal damage.
Q & A
Q. Key Factors :
- Solvent choice (e.g., THF for LiAlH₄ reductions) and temperature control (0°C to room temperature) minimize byproducts.
- Monitoring intermediates with LC-MS or TLC ensures purity .
How is the stereochemistry of the bicyclic core verified, and what analytical techniques are critical for structural elucidation?
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclo[2.2.1]heptane framework .
- NMR Spectroscopy :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol (90:10) .
What preliminary biological screening methods are used to assess its pharmacological potential?
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., α7 nicotinic acetylcholine receptors) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuropharmacology) .
- In Vivo Models :
- Anticonvulsant Activity : Maximal electroshock seizure (MES) test in rodents .
- Analgesic Effects : Formalin-induced pain models .
Advanced Research Questions
How can synthetic efficiency be improved for large-scale production while maintaining enantiomeric purity?
- Flow Chemistry : Continuous flow systems reduce reaction times and improve selectivity for acylation steps .
- Catalytic Asymmetric Synthesis : Chiral organocatalysts (e.g., (1S,4S)-2,5-diazabicycloheptane derivatives) achieve >90% enantiomeric excess (ee) in key steps .
- DoE (Design of Experiments) : Optimizes variables like temperature, solvent ratio, and catalyst loading to maximize yield (e.g., 86% yield achieved via NaOMe-mediated cyclization ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
